2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine
Description
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine is a heterocyclic compound featuring a thiazole core substituted with a pyridin-2-yl group at the 4-position and an ethylamine side chain at the 2-position. Its dihydrochloride salt (CAS 1308650-39-6) has a molecular formula of C₁₀H₁₃Cl₂N₃S and a molecular weight of 278.2 . This compound is utilized in life sciences research as a building block, available in high-purity grades (up to 99.999%) for pharmaceutical and materials science applications .
Properties
IUPAC Name |
2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8/h1-3,6-7H,4-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIRJTZFRKEHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazole Ring Formation
The thiazole moiety is constructed via the Hantzsch thiazole synthesis, leveraging α-bromo ketones and thiourea derivatives. For example, 2-bromo-1-(pyridin-2-yl)ethan-1-one reacts with 2-aminoethanethiol under refluxing ethanol to yield 4-(pyridin-2-yl)-1,3-thiazol-2-amine intermediates. This method produces a thiazole ring with an exocyclic amine group, which is subsequently functionalized.
Reaction Conditions:
Ethylamine Side-Chain Introduction
The ethylamine side-chain is introduced via nucleophilic substitution or reductive amination. In one approach, 4-(pyridin-2-yl)-1,3-thiazol-2-amine undergoes alkylation with 2-chloroethylamine hydrochloride in the presence of potassium carbonate. Alternatively, reductive amination of a ketone intermediate using sodium cyanoborohydride achieves higher stereochemical control.
Optimization Note:
-
Alkylation requires anhydrous conditions to prevent hydrolysis of the chloroethylamine.
-
Reductive amination proceeds optimally at pH 6–7 with a 1:2 molar ratio of ketone to amine.
Multi-Step Synthesis via Hydrazonoyl Halide Intermediates
Hydrazonoyl Halide Preparation
Hydrazonoyl halides serve as pivotal intermediates for constructing the thiazole-ethylamine linkage. As demonstrated in Scheme 1 of, ethyl 2-chloro-2-(2-phenylhydrazono)acetate reacts with thiourea derivatives to form thiohydrazonates, which cyclize into thiazoles.
Key Steps:
-
Thiohydrazonate Formation: Thiourea reacts with hydrazonoyl chloride at 0–5°C.
-
Cyclization: Intramolecular nucleophilic attack by the sulfur atom forms the thiazole ring.
Representative Reaction:
Functional Group Interconversion
Post-cyclization, the exocyclic amine is generated via hydrolysis or reduction:
-
Hydrolysis: Nitrile groups on the thiazole are hydrolyzed to amines using HCl/EtOH.
-
Reduction: Nitro groups are reduced with H₂/Pd-C or NaBH₄/NiCl₂.
One-Pot Tandem Reactions
Simultaneous Cyclization and Amination
A one-pot protocol streamlines synthesis by combining thiazole formation and side-chain functionalization. For instance, 2-(pyridin-2-yl)acetonitrile reacts with 2-aminoethyl isothiocyanate in the presence of iodine, directly yielding the target compound.
Advantages:
Mechanistic Insight:
The reaction proceeds via:
-
Thiocyanate Cyclization: Formation of the thiazole ring.
-
Nitrile Reduction: Conversion of the nitrile to an amine using in situ-generated HI.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity
Comparative Analysis of Methods
Industrial-Scale Considerations
Solvent Selection
Catalytic Optimization
-
Palladium Catalysts: Enhance reduction steps but increase cost.
-
Iodine as Cyclization Promoter: Cost-effective but necessitates neutralization post-reaction.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine exhibit potent antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit the growth of various bacterial strains. A study evaluating the structure-activity relationship (SAR) of thiazole compounds found that modifications at the pyridine ring can enhance antibacterial efficacy against resistant strains .
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer potential. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. A notable case study involved the compound's ability to inhibit cell proliferation in human breast cancer cells by targeting specific signaling pathways related to cell growth and survival .
Agricultural Applications
Pesticidal Activity
The compound shows promise as a pesticide due to its ability to disrupt metabolic processes in pests. Research has highlighted its effectiveness against common agricultural pests, suggesting that it could serve as a safer alternative to conventional pesticides. Field trials indicated a significant reduction in pest populations when treated with formulations containing this compound .
Materials Science
Polymer Additives
In materials science, this compound is explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies have demonstrated that incorporating thiazole derivatives into polymer matrices can improve their resistance to degradation under heat and UV exposure, making them suitable for outdoor applications .
Table 1: Summary of Biological Activities
| Activity Type | Efficacy | Reference |
|---|---|---|
| Antimicrobial | Effective against resistant bacterial strains | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Pesticidal | Reduces pest populations significantly |
Case Study 1: Antimicrobial Efficacy
A laboratory study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 2: Agricultural Field Trials
In agricultural trials conducted over two growing seasons, crops treated with formulations containing this compound showed a marked decrease in infestation levels compared to untreated controls. The results suggest that this compound could be integrated into sustainable pest management strategies .
Mechanism of Action
The mechanism of action of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Structural Modifications on the Thiazole Ring
Trifluoromethyl Substitution
Compound : 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine
- Molecular Formula : C₆H₇F₃N₂S
- Molecular Weight : 196.2
- CAS : 933707-22-3
- Key Features : The pyridin-2-yl group is replaced with a trifluoromethyl (-CF₃) moiety. This electron-withdrawing group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry for targeting hydrophobic binding pockets .
Pyridazine Substitution
Compound : 2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine
- Molecular Formula : C₉H₁₀N₄S
- Molecular Weight : 206.27
- CAS : 1517787-50-6
- Key Features : Replacing pyridin-2-yl with pyridazin-4-yl alters electronic properties and hydrogen-bonding capacity. Pyridazine’s dual nitrogen atoms may improve solubility and binding affinity in kinase inhibitors .
Thiazol-4-yl Substitution
Compound : 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine
- Molecular Formula : C₆H₅N₃S₂
- Molecular Weight : 183.25
- CAS : 1192814-43-9
- Key Features : A bis-thiazole structure lacking the ethylamine chain. This compound is explored in materials science for coordinating metal ions due to its dual thiazole rings .
Modifications on the Ethylamine Side Chain
Pyrrolidine Carbonyl Derivative
Compound : 2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride
- Molecular Formula : C₁₃H₂₀ClN₃O₂S
- Molecular Weight : 318.84
- CAS : 1803587-47-4
- Key Features: The ethylamine is extended to include a pyrrolidine carbonyl group.
Analogous Heterocyclic Systems
Pyrazole-Based Analogs
Compound : 2-(4-Ethyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine
Biological Activity
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine, also known as dihydrochloride salt, is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, comprising a pyridine ring fused with a thiazole moiety, suggests significant potential for biological activity. This article reviews the compound's biological properties, including its interactions with enzymes, potential therapeutic applications, and relevant case studies.
The chemical formula for this compound is C₁₀H₁₃Cl₂N₃S, with a molecular weight of 278.2 g/mol. The compound exists primarily as a dihydrochloride salt, which enhances its solubility and bioavailability in biological systems .
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₃Cl₂N₃S |
| Molecular Weight | 278.2 g/mol |
| IUPAC Name | 2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethanamine; dihydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Enzyme Interactions
The compound exhibits notable interactions with various enzymes and proteins due to its structural characteristics. The pyridine ring can act as a ligand for metal ions in enzymes, potentially modulating their activity. The thiazole ring facilitates hydrogen bonding and hydrophobic interactions with biomolecules, influencing protein conformation and function .
Mechanisms of Action:
- Enzyme Modulation: Alters enzyme kinetics by binding to active or allosteric sites.
- Protein Interaction: Affects protein-protein interactions crucial for signal transduction pathways.
Anticancer Activity
Research has indicated that thiazole-containing compounds often display anticancer properties. For instance, derivatives related to this compound have shown cytotoxic effects against various cancer cell lines. A study reported IC50 values indicating significant antiproliferative activity against Jurkat and HT-29 cells .
Case Study:
In one experiment, a series of thiazole derivatives were synthesized and tested for their cytotoxicity against cancer cell lines. Among these, compounds similar to this compound demonstrated promising results with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial and antifungal activities due to its ability to disrupt microbial cellular processes.
Research Findings:
A recent study tested several pyridine-thiazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MIC), highlighting their potential as antimicrobial agents .
Q & A
Q. What are the common synthetic routes for 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. A general approach includes:
Thiazole ring formation : Reacting 2-pyridinyl thioamide with α-bromoacetone derivatives under reflux in ethanol to form the 1,3-thiazole core .
Amine functionalization : Introducing the ethanamine moiety via nucleophilic substitution or reductive amination. For example, coupling 2-chloroethylamine with the thiazole intermediate using cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35–50°C .
Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Ethanol, reflux, 6–10 h | 60–75 | |
| Amine coupling | Cs₂CO₃, DMSO, 35–50°C | 40–55 |
Q. How is the compound characterized structurally in academic research?
Methodological Answer: Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon connectivity (e.g., pyridine protons at δ 8.5–9.0 ppm, thiazole C-2 at δ 160–165 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 220.0912 for C₁₀H₁₁N₃S) .
- X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks (e.g., N–H···N interactions in supramolecular structures) .
Q. Example Data :
- XRD Metrics : Dihedral angles between pyridine and thiazole rings (18.2°–30.3°) influence molecular packing .
Q. What are the typical applications of this compound in biological studies?
Methodological Answer: The compound serves as:
- Receptor antagonist scaffold : Modulate equilibrative nucleoside transporters (ENTs) or dopamine receptors via pyridine-thiazole interactions .
- Kinase inhibitor precursor : Structural analogs (e.g., 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives) inhibit CDK4/6 with IC₅₀ < 50 nM .
- Corrosion inhibition studies : Similar thiazole-pyridine amines act as mixed inhibitors in acidic media (e.g., 96% efficiency at 0.2 mM) .
Advanced Research Questions
Q. How does tautomerism influence the biological activity and receptor binding of this compound?
Methodological Answer:
- Tautomeric analysis : Quantum chemical calculations (DFT) reveal six competitive isomers with energy differences <4 kcal/mol. The dominant tautomer (N–H thiazole) exhibits divalent N(I) character, enhancing electron donation to receptors .
- Experimental validation : H NMR in DMSO-d₆ detects tautomer ratios via NH proton shifts. X-ray crystallography identifies hydrogen-bonding patterns favoring specific tautomers .
Implications : Tautomer-dependent binding to histamine H₄ receptors (Kᵢ = 3–6 nM) or CDK4/6 requires computational docking studies (e.g., AutoDock Vina) to model interactions.
Q. What strategies are employed to optimize the synthesis yield and purity of this amine derivative?
Methodological Answer:
- Catalyst screening : Copper(I) bromide or Pd/C for cross-coupling steps (yield improvement from 40% to 65%) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution vs. ethanol .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water + 0.1% TFA) for >95% purity .
Case Study : Substituting Cs₂CO₃ with K₂CO₃ reduced side-product formation but lowered yield by 15% .
Q. How can computational methods predict the interaction of this compound with kinase targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to CDK4/6 ATP pockets (e.g., 20 ns trajectories using AMBER) .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with pyridin-2-yl N and hydrophobic contacts with thiazole) .
- QSAR Studies : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data .
Q. What are the challenges in resolving crystallographic data for derivatives of this compound?
Methodological Answer:
- Disorder in crystal lattices : Dynamic tautomerism causes split electron density, requiring SHELXL refinement with restraints (e.g., RIGU for isotropic displacement) .
- Hydrogen bonding variability : N–H···N vs. N–H···S interactions complicate space group determination (e.g., P2₁/c vs. P-1) .
Best Practices : Use low-temperature (100 K) XRD with synchrotron radiation to reduce thermal motion artifacts .
Q. How do researchers address contradictions in activity data across different biological assays?
Methodological Answer:
- Assay standardization : Normalize cell lines (e.g., MDA-MB-231 vs. MV4-11) and incubation times .
- Data reconciliation : Apply statistical tools (e.g., Grubbs’ test for outliers) and meta-analysis of IC₅₀ values .
- Mechanistic studies : Use radioligand binding assays (e.g., H-adenosine uptake for ENT inhibition) to validate target engagement .
Example : Discrepancies in CDK4 inhibition (IC₅₀ = 0.042–0.227 µM) were resolved by adjusting ATP concentrations in kinase assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
